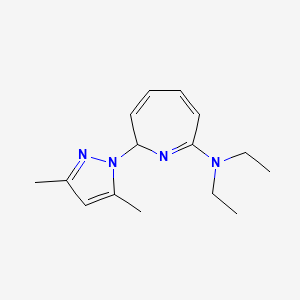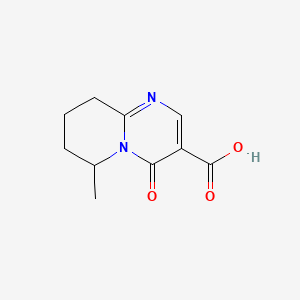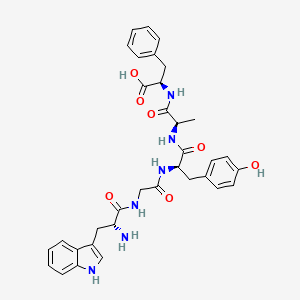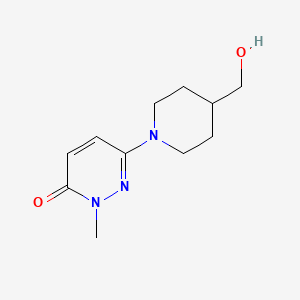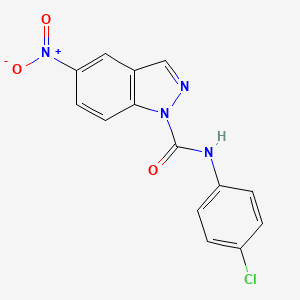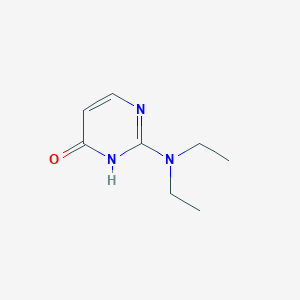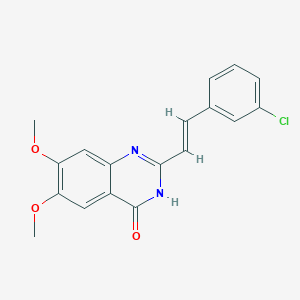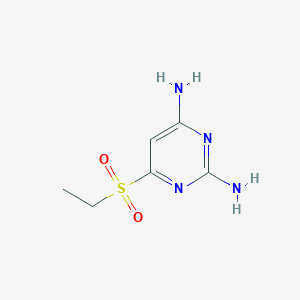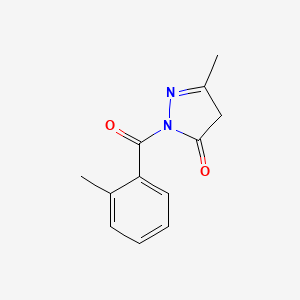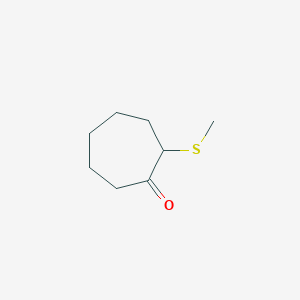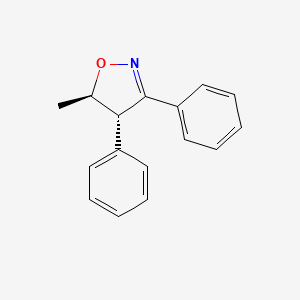
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, an oxazolidinone ring, and a carbamate group, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating recycling of solvents and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidinone ring or the carbamate group.
Substitution: This reaction can replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinone carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
Industrially, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can be used in the production of polymers, coatings, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity, while the oxazolidinone ring can provide stability to the complex. The carbamate group may participate in hydrogen bonding, further stabilizing the interaction .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: This compound shares a chlorophenyl group but differs in its quinoline structure.
Thiophene Derivatives: These compounds have a sulfur-containing ring and exhibit different chemical properties and applications.
Uniqueness
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is unique due to its combination of a dichlorophenyl group, an oxazolidinone ring, and a carbamate group. This combination provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.
Propiedades
Número CAS |
42902-48-7 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O4 |
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-8-2-1-6(3-9(8)13)15-4-7(19-11(15)17)5-18-10(14)16/h1-3,7H,4-5H2,(H2,14,16) |
Clave InChI |
FDTGNZVZIJAEOV-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



